4-Fluoro-3,5-dimethylaniline
Overview
Description
4-Fluoro-3,5-dimethylaniline: is an organic compound with the molecular formula C8H10FN . It is a derivative of aniline, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by methyl groups, and the hydrogen atom at the 4 position is replaced by a fluorine atom. This compound is used in various chemical syntheses and has applications in different fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-3,5-dimethylaniline can be synthesized through a multi-step reaction starting from 2,6-dimethylfluorobenzene. The process involves nitration followed by reduction. The nitration step introduces a nitro group, which is then reduced to an amine group to form the final product .
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
4-Fluoro-3,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-3,5-dimethylaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and specificity for its target, leading to improved biological activity .
Comparison with Similar Compounds
3,5-Dimethyl-4-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
3,5-Dimethyl-4-bromoaniline: Similar structure but with a bromine atom instead of fluorine.
3,5-Dimethyl-4-iodoaniline: Similar structure but with an iodine atom instead of fluorine
Uniqueness: 4-Fluoro-3,5-dimethylaniline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for various applications .
Properties
IUPAC Name |
4-fluoro-3,5-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNFILTZSIUWBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598112 | |
Record name | 4-Fluoro-3,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1840-27-3 | |
Record name | 4-Fluoro-3,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1840-27-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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